molecular formula C8H18N2 B107614 N,N'-Dimethyl-1,2-cyclohexanediamine CAS No. 61798-24-1

N,N'-Dimethyl-1,2-cyclohexanediamine

Cat. No. B107614
CAS RN: 61798-24-1
M. Wt: 142.24 g/mol
InChI Key: JRHPOFJADXHYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N,N'-Dimethyl-1,2-cyclohexanediamine is a derivative of cyclohexanediamine with dimethyl substitutions. It is a chemical of interest due to its potential applications in various chemical reactions and as a precursor for the synthesis of complex molecules. The studies provided explore different aspects of this compound, including its synthesis, molecular structure, and reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of derivatives of cyclohexanediamine, such as the enantiopure N-carbobenzyloxy-N'-phthaloyl-cis-1,2-cyclohexanediamine, has been achieved through methods like asymmetric reductive amination and the Curtius rearrangement . Another study reports the preparation of N,N-dimethyl derivatives of cis- and trans-2-(3,4,5-trimethoxyphenyl)cyclohexylamines, which were synthesized by catalytic reductive methylation . These methods highlight the versatility of cyclohexanediamine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of cyclohexanediamine derivatives has been characterized using various analytical techniques. For instance, the crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined using single-crystal X-ray diffraction, revealing a planar condensed ring system and a chair conformation for the cyclohexane ring . Similarly, the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines was dominated by C–H⋯Npyridine interactions, with the pyridine residues being orthogonal to the plane through the methylene groups .

Chemical Reactions Analysis

Cyclohexanediamine derivatives participate in various chemical reactions. A dimeric bidentated NHC–Pd(II) complex synthesized from trans-cyclohexane-1,2-diamine was found to be effective in catalyzing Suzuki and Heck reactions . Additionally, the reaction of N,N'-dihydroxy-N,N'-dimethylmethanediamine with phenylboronic acid resulted in an unexpected product, demonstrating the complex reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanediamine derivatives are influenced by their molecular structure. For example, the Schiff base ligand derived from cyclohexane-1,4-diamine and its metal complexes exhibit non-electrolytic behavior and binuclear nature, as indicated by conductance data . The electrochemical properties of these metal complexes are characterized by various redox waves, which are dependent on the oxidation and reduction of the metal ions . Magnetic nonequivalence of the methyl groups was observed in the trans-N,N-dimethyl derivative under acidic conditions, which suppresses nitrogen atom inversion .

Scientific Research Applications

Cross-Coupling Reactions

N,N'-Dimethyl-1,2-cyclohexanediamine has been identified as an effective ligand in metal-catalyzed cross-coupling reactions. Saito and Fu (2007) demonstrated its use in facilitating alkyl-alkyl Suzuki reactions of unactivated secondary alkyl halides with alkylboranes at room temperature (Saito & Fu, 2007).

Metal Complex Synthesis

Research by Saito and Kidani (1986) explored the synthesis and properties of platinum(II) complexes containing methyl derivatives of cis-1,2-cyclohexanediamine, including dimethyl variants (Saito & Kidani, 1986).

Catalyst in Arylation Reactions

Antilla, Klapars, and Buchwald (2002) reported the use of trans-N,N'-dimethyl-1,2-cyclohexanediamine as a catalyst in the N-arylation of indoles, yielding high-efficiency products from aryl iodides or bromides and indoles (Antilla, Klapars, & Buchwald, 2002).

Regiospecific Synthesis

Zheng and Buchwald (2007) described a copper-catalyzed method for the regiospecific synthesis of N-alkylbenzimidazoles using trans-N,N'-dimethyl-1,2-cyclohexanediamine, resulting in good to excellent yields (Zheng & Buchwald, 2007).

Amidation of Aryl Halides

Klapars, Huang, and Buchwald (2002) developed a catalyst system for the amidation of aryl halides using trans-N,N'-dimethyl-1,2-cyclohexanediamine. This system was effective in amidating aryl iodides, bromides, and chlorides, with tolerance to a variety of functional groups (Klapars, Huang, & Buchwald, 2002).

Chemical Reactions Under High Pressure

Ibata, Zou, and Demura (1995) investigated the reaction of 2,3,5,6-tetrachloronitrobenzene with diamines under high pressure, including N,N'-dimethyl-1,2-cyclohexanediamine. This study revealed the formation of cyclization products (Ibata, Zou, & Demura, 1995).

Safety And Hazards

N,N’-Dimethyl-1,2-cyclohexanediamine is a combustible material. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

1-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHPOFJADXHYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338775
Record name N,N'-Dimethyl-1,2-cyclohexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dimethyl-1,2-cyclohexanediamine

CAS RN

61798-24-1
Record name N,N'-Dimethyl-1,2-cyclohexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N,2-N-dimethylcyclohexane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Dimethyl-1,2-cyclohexanediamine
Reactant of Route 2
N,N'-Dimethyl-1,2-cyclohexanediamine
Reactant of Route 3
N,N'-Dimethyl-1,2-cyclohexanediamine
Reactant of Route 4
N,N'-Dimethyl-1,2-cyclohexanediamine
Reactant of Route 5
N,N'-Dimethyl-1,2-cyclohexanediamine
Reactant of Route 6
Reactant of Route 6
N,N'-Dimethyl-1,2-cyclohexanediamine

Citations

For This Compound
231
Citations
M Sato, Y Yokoo, M Yashiro, S Yano… - Bulletin of the …, 1985 - journal.csj.jp
(−) 546 -trans-[Co(NO 2 ) 2 (R,R-dmchxn) 2 ] + and (+) 546 -Λ-Co(CO 3 )(R,R-dmchxn) 2 ] + , which had been newly prepared, reacted with concentrated HCl to give, respectively, (−) …
Number of citations: 8 www.journal.csj.jp
M Sato, Y Yokoo, M Yashiro, S Yano, S Yoshikawa… - jlc.jst.go.jp
(-) 546-< reni-[Co (N02) 2 (K, Ä-dmchxn) 2]+ and (+) 54б-Л-[Со (СОз)(К, К-атсЬхп) 2]+, which had been newly prepared, reacted with concentrated HCl to give, respectively,(—) 435-…
Number of citations: 0 jlc.jst.go.jp
JC Antilla, A Klapars, SL Buchwald - Journal of the American …, 2002 - ACS Publications
A general method for the N-arylation of indoles using catalysts derived from CuI and trans-1,2-cyclohexanediamine (1a), trans-N,N‘-dimethyl-1,2-cyclohexanediamine (2a), or N,N‘-…
Number of citations: 672 pubs.acs.org
B Saito, GC Fu - Journal of the American Chemical Society, 2007 - ACS Publications
A commercially available 1,2-diamine serves as an effective ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature. In particular, Ni/trans-N,N‘-…
Number of citations: 299 pubs.acs.org
A Klapars, X Huang, SL Buchwald - Journal of the American …, 2002 - ACS Publications
An experimentally simple and inexpensive catalyst system was developed for the amidation of aryl halides by using 0.2−10 mol % of CuI, 5−20 mol % of a 1,2-diamine ligand, and K 3 …
Number of citations: 105 pubs.acs.org
Q Lu, L Chen, Q Meng, Y Jiang, L Xie - Chirality, 2021 - Wiley Online Library
A composite chiral interface (BSA‐MB‐MWCNTs) was prepared from bovine serum albumin (BSA), methylene blue (MB), and multi‐walled carbon nanotubes (MWCNTs) for chiral …
Number of citations: 5 onlinelibrary.wiley.com
D Maiti, SL Buchwald - Journal of the American Chemical Society, 2009 - ACS Publications
O- or N-arylated aminophenol products constitute a common structural motif in various potentially useful therapeutic agents and/or drug candidates. We have developed a …
Number of citations: 222 pubs.acs.org
Z Li, YY Jiang, Y Fu - Chemistry–A European Journal, 2012 - Wiley Online Library
Ni‐catalyzed cross‐coupling of unactivated secondary alkyl halides with alkylboranes provides an efficient way to construct alkyl–alkyl bonds. The mechanism of this reaction with the Ni/…
H Tian, CW Holyoke Jr, FF Fleming - Organic Letters, 2022 - ACS Publications
(E)- and (Z)-isocyanoalkenes were selectively synthesized via the sequential cross coupling of vinyl iodides with formamide, followed by dehydration. The optimal catalyst, generated in …
Number of citations: 1 pubs.acs.org
SU Paik, MG Jung - Bulletin of the Korean Chemical Society, 2012 - Citeseer
Nitration of aromatic compounds is one of the important industrial processes as underlying intermediates in the manufacture of a wide range of chemicals such as dyes, pharmaceuticals…
Number of citations: 14 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.